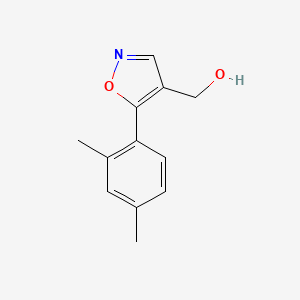
1-(4-(ヒドロキシメチル)インドリン-1-イル)-2-クロロエタン-1-オン
説明
“2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules .
科学的研究の応用
抗ウイルス活性
インドール誘導体は抗ウイルス活性を有することが判明しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され報告されています .
抗炎症活性
インドール誘導体は、抗炎症作用も示します . これは、炎症を特徴とする状態の治療に有用となる可能性があります。
抗がん活性
インドール誘導体は、腫瘍学の分野で有望であることが示されています . これらは、癌細胞の増殖を阻害することが判明しており、癌治療の潜在的な候補となっています。
抗HIV活性
インドール誘導体は抗HIV活性を有することが判明しています . 例えば、4-[(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)アミノ]N(4,6-ジメチル-2-ピリミジニル)-ベンゼン誘導体は、合成され抗HIV活性についてスクリーニングされました .
抗酸化活性
インドール誘導体は抗酸化活性を有することが判明しています . これは、さまざまな疾患に関与している酸化ストレスに対抗するのに役立つ可能性があります。
抗菌活性
インドール誘導体は抗菌活性を有することが判明しています . これは、さまざまな細菌や真菌感染症の治療に役立つ可能性があります。
抗結核活性
インドール誘導体は抗結核活性を有することが判明しています . これは、結核の治療に役立つ可能性があります。
抗コリンエステラーゼ活性
一部のインドール誘導体は、アセチルコリンエステラーゼを阻害することが判明しています . これは、アセチルコリンの欠乏が見られるアルツハイマー病などの状態の治療に役立つ可能性があります。
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one with its targets could result in changes that contribute to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one could have a variety of molecular and cellular effects.
生化学分析
Biochemical Properties
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways.
Cellular Effects
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect cancer cell proliferation, apoptosis, and metastasis . Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one may impact the expression of genes involved in inflammatory responses and immune regulation.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholine esterase, an enzyme involved in neurotransmission . This binding interaction can result in changes in gene expression and subsequent cellular responses. The molecular mechanism of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is complex and involves multiple pathways and targets.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . In vitro and in vivo studies have demonstrated that the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one can vary depending on the duration of exposure and the stability of the compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one in animal models are dose-dependent. Different dosages can lead to varying biological responses, including therapeutic and toxic effects. For example, higher doses of indole derivatives have been associated with increased cytotoxicity and adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Metabolic Pathways
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been reported to affect the metabolism of amino acids, lipids, and carbohydrates . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the pharmacokinetics and biodistribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the interactions with other biomolecules and the overall biological effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
特性
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-5-4-9-8(7-14)2-1-3-10(9)13/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDBHERGWFPHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)
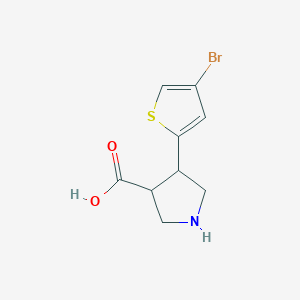

![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
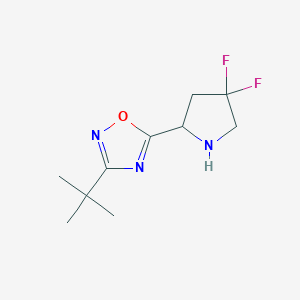

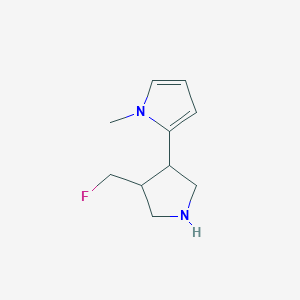

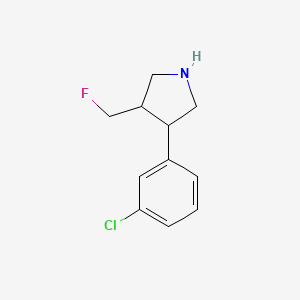

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
